Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate is a chemical compound with the molecular formula C11H9NO3S2. This compound is primarily used in research settings and is known for its unique structure, which includes a thiazole ring and a benzoate ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate typically involves the condensation of appropriate thiazole derivatives with methyl benzoate under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific synthetic route chosen .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles to laboratory synthesis, with optimizations for yield and purity. This would involve the use of industrial reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoate or thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary widely but often involve catalysts such as palladium or copper in the presence of appropriate ligands.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzoate or thiazole rings .
Scientific Research Applications
Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate is used in a variety of scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.
Mechanism of Action
The mechanism by which methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester variant with a propyl group.
Uniqueness
Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate is unique due to its thiazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where specific interactions with biological molecules are studied .
Biological Activity
Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate (C12H9NO3S2) is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C12H9NO3S2
Molecular Weight: 279.3 g/mol
IUPAC Name: this compound
Canonical SMILES: COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The thiazole ring structure plays a crucial role in enzyme inhibition and modulation of protein functions. This compound may affect several biochemical pathways, leading to diverse biological effects such as:
- Antioxidant Activity: The compound exhibits properties that can scavenge free radicals, potentially reducing oxidative stress in cells.
- Antimicrobial Properties: Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.
- Anticancer Effects: Investigations into its cytotoxicity against various cancer cell lines have shown promising results.
Antioxidant Activity
A study evaluated the antioxidant potential of various thiazolidine derivatives, including this compound. Results indicated a significant ability to reduce oxidative damage in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
Antimicrobial Activity
Research focused on the antimicrobial properties of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects at concentrations as low as 50 µg/mL, indicating its potential utility in developing new antimicrobial agents.
Anticancer Activity
In vitro assays using human cancer cell lines (e.g., HeLa and MCF7) revealed that this compound induced apoptosis and inhibited cell proliferation. The IC50 values were determined to be around 30 µM for HeLa cells, showcasing its potential as an anticancer therapeutic.
Case Studies
Study | Objective | Findings |
---|---|---|
Antioxidant Study | Evaluate antioxidant capacity | Significant reduction in DPPH radical scavenging activity |
Antimicrobial Study | Test against bacterial pathogens | Effective against E. coli and S. aureus with MIC values of 50 µg/mL |
Cytotoxicity Assay | Assess anticancer properties | Induced apoptosis in HeLa cells with an IC50 of 30 µM |
Properties
Molecular Formula |
C12H9NO3S2 |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate |
InChI |
InChI=1S/C12H9NO3S2/c1-16-11(15)8-4-2-7(3-5-8)6-9-10(14)13-12(17)18-9/h2-6H,1H3,(H,13,14,17) |
InChI Key |
JGFXKXPPIIPAFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
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